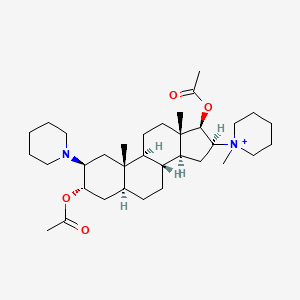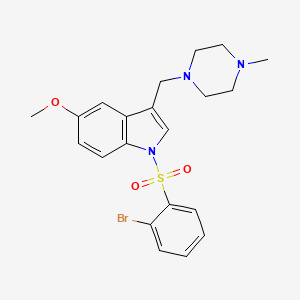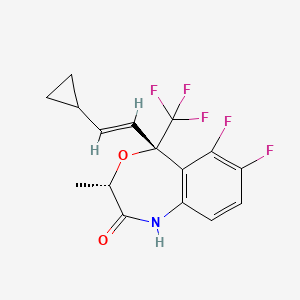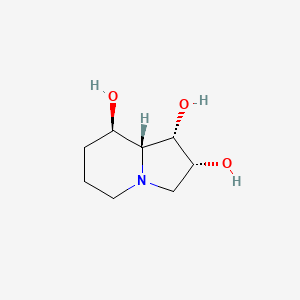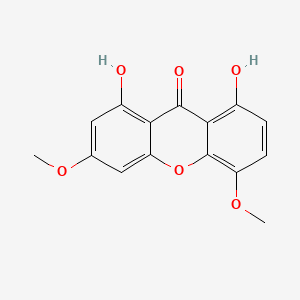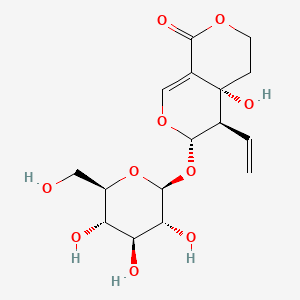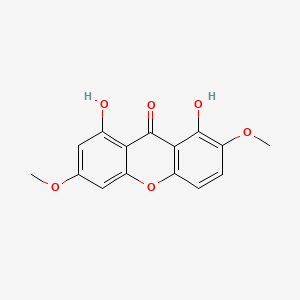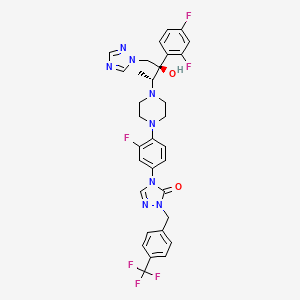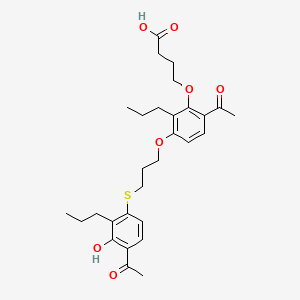
Tipelukast
Overview
Description
Scientific Research Applications
Tipelukast has a wide range of scientific research applications. In chemistry, it is used as a model compound to study leukotriene receptor antagonism. In biology, it is investigated for its anti-inflammatory and anti-fibrotic properties. In medicine, it is being explored for the treatment of conditions such as idiopathic pulmonary fibrosis, non-alcoholic fatty liver disease, and asthma . In industry, it is used in the development of new therapeutic agents and as a reference compound in pharmacological studies .
Mechanism of Action
Target of Action
Tipelukast primarily targets 5-lipoxygenase (5-LOX) and leukotriene receptors (LTRs) . 5-LOX is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammatory responses. LTRs are receptors that bind to leukotrienes, leading to various cellular responses.
Mode of Action
This compound exerts its effects through several mechanisms. It acts as a leukotriene receptor antagonist , blocking the binding of leukotrienes to their receptors . It also inhibits the activity of 5-LOX , thereby reducing the production of leukotrienes . Additionally, it inhibits phosphodiesterases (PDEs) , mainly PDE3 and PDE4 . PDEs are enzymes that break down cyclic nucleotides, such as cyclic AMP and cyclic GMP, which are important second messengers in signal transduction pathways.
Biochemical Pathways
The inhibition of 5-LOX and antagonism of LTRs by this compound disrupts the 5-LOX/leukotriene pathway , which has been implicated in the development of fibrosis . By inhibiting PDEs, this compound increases the levels of cyclic nucleotides, which can modulate various cellular functions, including inflammation and fibrosis .
Pharmacokinetics
It is known to be anorally bioavailable compound , which suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
This compound has been shown to produce anti-fibrotic and anti-inflammatory activity in preclinical models . It down-regulates the expression of genes that promote fibrosis, including LOXL2, Collagen Type 1, and TIMP-1 . It also down-regulates genes that promote inflammation, including C
Safety and Hazards
Future Directions
MediciNova has announced plans for a Phase 2 clinical trial to evaluate MN-001 (tipelukast) for the treatment of patients with non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and hypertriglyceridemia . This study builds on findings from a previous Phase 2a study in NASH/NAFLD patients with hypertriglyceridemia in which MN-001 (this compound) was shown to reduce serum triglycerides, increase high-density lipoproteins (HDL-C), and reduce low-density lipoproteins (LDL) during the 12-week treatment period .
Biochemical Analysis
Biochemical Properties
Tipelukast exerts its effects through several mechanisms, including leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE) (mainly 3 and 4), and inhibition of 5-lipoxygenase (5-LO) . These mechanisms are believed to reduce inflammation and prevent fibrosis . This compound has been shown to down-regulate expression of genes that promote fibrosis including LOXL2, Collagen Type 1 and TIMP-1 .
Cellular Effects
In cellular processes, this compound has demonstrated anti-fibrotic and anti-inflammatory activity . It has been observed to reduce serum triglyceride levels for patients with high serum triglycerides in multiple clinical trials conducted previously . In a phase 2 trial in NASH/NAFLD patients with hypertriglyceridemia, this compound reduced serum triglycerides, increased high-density lipoproteins (HDL-C), and reduced low-density lipoproteins (LDL) during the 12-week treatment period .
Molecular Mechanism
The molecular mechanism of action of this compound includes leukotriene receptor antagonism and inhibition of phosphodiesterases (PDE) (mainly 3 and 4), and inhibition of 5-lipoxygenase (5-LO) . These multiple mechanisms are believed to reduce inflammation and prevent fibrosis .
Dosage Effects in Animal Models
It has been observed to produce its anti-fibrotic and anti-inflammatory activity in multiple animal model studies .
Metabolic Pathways
It is known to inhibit 5-lipoxygenase (5-LO), which is involved in the metabolism of arachidonic acid .
Preparation Methods
The synthetic routes and reaction conditions for Tipelukast involve multiple steps. The compound is synthesized through a series of reactions that include the formation of key intermediates and their subsequent functionalization. The industrial production methods are designed to optimize yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Tipelukast undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Tipelukast is unique in its multi-targeted approach to inflammation and fibrosis. Similar compounds include other leukotriene receptor antagonists and phosphodiesterase inhibitors. this compound’s combination of leukotriene receptor antagonism, phosphodiesterase inhibition, and 5-lipoxygenase inhibition sets it apart from other compounds in its class .
Properties
IUPAC Name |
4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYNAGOBXLMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925325 | |
| Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125961-82-2 | |
| Record name | Tipelukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tipelukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIPELUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

